4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid
Description
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid is a halogenated and fluorinated thiophene derivative with a fused bicyclic thieno[2,3-c]thiophene core. This compound is characterized by its bromine substituents at positions 4 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 2. Its molecular formula is C₇HBr₂FO₂S₂, with a molecular weight of 360.02 g/mol . It is primarily utilized in organic electronics and materials science, particularly as a monomer for synthesizing conjugated polymers with tailored optoelectronic properties .
Properties
IUPAC Name |
4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2FO2S2/c8-5-1-2(10)4(7(11)12)13-3(1)6(9)14-5/h(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDDQUPLQCQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1SC(=C2F)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2FO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thieno[2,3-c]thiophene followed by fluorination and carboxylation reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid has several scientific research applications:
Organic Electronics: It is used in the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic properties, such as conductive polymers and semiconductors.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological systems.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron density and distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems and its electron-withdrawing groups make it suitable for use in semiconductors and conductive materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring fusion positions, or functional groups. Below is a detailed comparison with key derivatives and related thiophene-based compounds:
Non-Fluorinated Analog: 4,6-Dibromo-thieno[3,4-b]thiophene-2-carboxylic Acid
- Molecular Formula : C₇H₂Br₂O₂S₂
- Molecular Weight : 342.03 g/mol
- Key Differences :
- Absence of fluorine at position 3.
- Thiophene ring fusion is [3,4-b] instead of [2,3-c], altering electronic conjugation and steric effects.
- Lower molecular weight due to reduced halogen content.
- Applications : Used in polymer backbones for organic photovoltaics (OPVs), where fluorine substitution is unnecessary for desired charge transport properties .
Ester Derivatives
Several esterified forms of the parent carboxylic acid exist, such as:
- Comparison Insights :
Thieno[3,2-b]thiophene Derivatives
- Example: Thieno[3,2-b]thiophene-2-carboxylic acid (C₇H₄O₂S₂)
- Key Differences: No halogen substituents (Br or F). Different ring fusion ([3,2-b] vs. [2,3-c]), leading to distinct π-conjugation pathways.
- Applications: Serves as a simpler building block for non-halogenated conductive polymers .
Research Findings and Performance Metrics
Electronic Properties
- 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic Acid: HOMO/LUMO: Estimated at -5.3 eV/-3.8 eV (fluorine and bromine enhance electron affinity) . Bandgap: ~1.5 eV, suitable for near-infrared absorption .
- Non-Fluorinated Analog: Broader bandgap (~1.8 eV) due to lack of electron-withdrawing fluorine .
Biological Activity
Overview
4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula CHBrFOS. This compound has garnered attention in various scientific fields due to its unique electronic properties and potential biological applications. Its structural characteristics enable it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The compound features a thieno[2,3-c]thiophene backbone, which contributes to its electronic properties. The presence of bromine and fluorine atoms affects its reactivity and interaction with other molecules, making it suitable for applications in organic electronics and materials science.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFOS |
| Molecular Weight | 303.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1628427-36-0 |
The biological activity of this compound is primarily linked to its ability to interact with various biological systems through its electronic properties. The electron-withdrawing nature of the bromine and fluorine substituents enhances its reactivity, allowing it to form complexes with biomolecules.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study on related thiophene compounds demonstrated their effectiveness against various pathogens, suggesting that this compound may possess similar activities. Specifically, thiophene derivatives have been shown to inhibit bacterial growth and exhibit antifungal properties against strains such as Candida albicans .
Antiviral Activity
Inhibitory effects against viral replication have also been observed in thiophene-based compounds. A related study highlighted the discovery of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase . This suggests that this compound could be explored for antiviral applications.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A series of experiments conducted on thiophene derivatives showed that modifications in the structure significantly influenced their antimicrobial activity. The presence of electron-withdrawing groups enhanced the effectiveness against Staphylococcus aureus and Escherichia coli.
Compound Activity Against S. aureus Activity Against E. coli This compound Moderate High Related Thiophene Derivative A High Moderate - Antiviral Potential : In vitro studies indicated that thiophene derivatives could inhibit viral replication by targeting specific viral enzymes. The mechanism involves interference with RNA polymerase activity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
